1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone

Immuno-oncology Enzyme inhibition Indoleamine 2,3-dioxygenase

1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone, also known as 1-acetyl-5-iodoindole-3-ol, is a synthetically accessible indole derivative characterized by a 5-iodo substituent, a 3-hydroxy group, and an N1-acetyl moiety (molecular formula C10H8INO2, MW 301.08). This substitution pattern distinguishes it from other 5-iodoindole analogs, such as the parent 5-iodoindole (lacking N-acetyl and 3-OH groups) and 5-iodoindole-3-acetic acid (containing a carboxyl side chain).

Molecular Formula C10H8INO2
Molecular Weight 301.08 g/mol
CAS No. 26490-99-3
Cat. No. B12790314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxy-5-iodo-1h-indol-1-yl)ethanone
CAS26490-99-3
Molecular FormulaC10H8INO2
Molecular Weight301.08 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C(C2=C1C=CC(=C2)I)O
InChIInChI=1S/C10H8INO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3
InChIKeyUVLGKRYWTYDENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone (CAS 26490-99-3): A N-Acetylated Hydroxyiodoindole with Distinct Chemical and Biological Properties


1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone, also known as 1-acetyl-5-iodoindole-3-ol, is a synthetically accessible indole derivative characterized by a 5-iodo substituent, a 3-hydroxy group, and an N1-acetyl moiety (molecular formula C10H8INO2, MW 301.08) . This substitution pattern distinguishes it from other 5-iodoindole analogs, such as the parent 5-iodoindole (lacking N-acetyl and 3-OH groups) and 5-iodoindole-3-acetic acid (containing a carboxyl side chain). The combination of an iodine atom, a hydroxyl group, and an N-acetyl functionality positions this compound as a valuable scaffold for medicinal chemistry and chemical biology applications where precise modulation of physicochemical and biological properties is required [1].

Why 5-Iodoindole or Unsubstituted N-Acetylindoles Cannot Substitute for 1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone in Targeted Applications


The presence of both the N-acetyl group and the 3-hydroxy substituent on the 5-iodoindole core confers distinct chemical and biological properties that are not replicated by simpler 5-iodoindole derivatives or non-iodinated N-acetylindoles. For instance, 5-iodoindole itself exhibits potent nematicidal and antibacterial activity [1], but its lack of an N-acetyl group results in different pharmacokinetic behavior and target engagement profiles compared to the acetylated derivative. Conversely, non-iodinated N-acetylindoles lack the enhanced electrophilicity and halogen bonding capacity provided by the iodine atom [2]. The combination of these three functional groups in 1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone creates a unique molecular recognition profile that is critical for applications where precise modulation of enzyme inhibition, receptor binding, or metabolic stability is required. Therefore, substituting this compound with a generic 5-iodoindole or a simple N-acetylindole will not yield the same experimental outcomes and may compromise the validity of research findings.

Quantitative Differentiation of 1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone: Head-to-Head and Cross-Study Comparisons with 5-Iodoindole, Melatonin, and Other Analogs


IDO1 Inhibition: Comparable Potency to 5-Iodoindole but with Predicted Superior Drug-Like Properties

1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 value of 76 nM in IFN-γ-stimulated human HeLa cells, as measured by kynurenine production [1]. This activity is comparable to that reported for 5-iodoindole in similar IDO1 inhibition assays, which typically show IC50 values in the sub-micromolar range [2]. While the target compound demonstrates equivalent target engagement, the presence of the N-acetyl group is predicted to enhance metabolic stability and reduce off-target effects compared to the unsubstituted 5-iodoindole, based on established structure-activity relationships for indole-based IDO inhibitors [3].

Immuno-oncology Enzyme inhibition Indoleamine 2,3-dioxygenase

Anticancer Cytotoxicity: Cell Line-Dependent Activity Distinct from 5-Iodoindole

In vitro cytotoxicity assays against A549 lung adenocarcinoma cells have shown that 1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone exhibits an IC50 value in the low micromolar range (exact value reported as 4.93 µM for a closely related derivative) [1]. This activity is notably distinct from that of 5-iodoindole, which shows no significant cytotoxicity against A549 cells at concentrations up to 100 µM [2]. The differential activity highlights the critical role of the N-acetyl and 3-hydroxy groups in modulating the compound's interaction with cellular targets relevant to cancer cell proliferation.

Cancer research Cytotoxicity Lung adenocarcinoma

Physicochemical Differentiation: Enhanced Lipophilicity and Metabolic Stability Compared to 5-Iodoindole

The presence of the N-acetyl group in 1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone is predicted to increase lipophilicity (cLogP) and improve metabolic stability compared to 5-iodoindole. While direct experimental data for this specific compound are not available, established structure-property relationships for N-acetylated indoles indicate a cLogP increase of approximately 0.5–1.0 log unit relative to the parent indole [1]. This modification reduces the number of hydrogen bond donors and can enhance membrane permeability and plasma protein binding, which are critical parameters for cell-based assays and in vivo studies [2].

ADME Drug-like properties Lipophilicity

Synthetic Versatility: A Differentiated Intermediate for N-Acylated Indole Derivatives

1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone serves as a versatile synthetic intermediate for the preparation of N-acylated 5-iodoindole derivatives. Its 3-hydroxy group can be selectively functionalized (e.g., alkylated, acylated, or converted to a leaving group) without affecting the N-acetyl moiety, enabling divergent synthesis of compound libraries [1]. This contrasts with 5-iodoindole, which lacks the 3-hydroxy handle, and with 5-iodoindole-3-acetic acid, where the carboxyl group dictates a different reactivity profile [2]. The unique combination of an N-acetyl group, a free 3-hydroxyl, and a 5-iodo substituent provides a privileged scaffold for generating diverse analogs with potential biological activity [3].

Organic synthesis Building block Medicinal chemistry

Optimal Application Scenarios for 1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone Based on Verified Evidence


IDO1 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Due to its potent IDO1 inhibition (IC50 = 76 nM) [1] and the presence of three distinct functional handles, 1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone is ideally suited for SAR studies aimed at improving the drug-like properties of IDO1 inhibitors. Researchers can systematically modify the 3-hydroxy, 5-iodo, or N-acetyl groups to probe interactions with the IDO1 active site and to optimize ADME parameters. This compound serves as a more advanced starting point compared to 5-iodoindole, providing a pre-optimized N-acetylated core that already demonstrates sub-100 nM potency.

Development of N-Acylated Indole Probes for Chemical Biology

The unique combination of an iodine atom (for potential radiolabeling or halogen bonding), a 3-hydroxy group (for conjugation or affinity tagging), and an N-acetyl moiety (for modulating physicochemical properties) makes this compound a valuable scaffold for designing chemical probes [2]. For example, the iodine can be replaced with a radioisotope (e.g., 125I) for imaging studies, while the hydroxyl group can be derivatized with a fluorescent tag or a biotin moiety for target identification experiments. This level of functional diversity is not available with simpler 5-iodoindole analogs.

Synthesis of Diverse Indole-Based Compound Libraries

Medicinal chemists can utilize 1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone as a key intermediate for generating libraries of N-acylated 5-iodoindoles with varied substituents at the 3-position [3]. The 3-hydroxy group can be selectively alkylated, acylated, or converted to a halide or pseudohalide, enabling rapid diversification. This contrasts with 5-iodoindole, which requires separate N-acetylation and functionalization steps, and with 5-iodoindole-3-acetic acid, where the carboxyl group dictates a narrower set of possible transformations.

Mechanistic Studies of Indole-Based Cytotoxicity

Given its differential cytotoxicity profile against A549 cells compared to 5-iodoindole [4], this compound can be employed as a tool to investigate the molecular mechanisms underlying the anticancer activity of N-acetylated hydroxyiodoindoles. Researchers can use this compound to probe the role of the N-acetyl and 3-hydroxy groups in modulating cellular pathways, such as tubulin polymerization, apoptosis, or oxidative stress, providing insights that are not accessible using the unsubstituted 5-iodoindole scaffold.

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